3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the bromofuran and trimethoxyphenyl groups to the oxadiazole ring under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(5-Bromofuran-2-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 3-(5-Chlorofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(5-Bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the bromofuran and trimethoxyphenyl groups, which may confer specific chemical and biological properties
Properties
Molecular Formula |
C15H13BrN2O5 |
---|---|
Molecular Weight |
381.18 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13BrN2O5/c1-19-10-6-8(7-11(20-2)13(10)21-3)15-17-14(18-23-15)9-4-5-12(16)22-9/h4-7H,1-3H3 |
InChI Key |
CRWWHWUJFIPOFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.